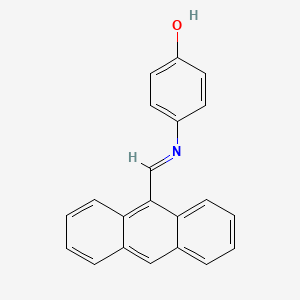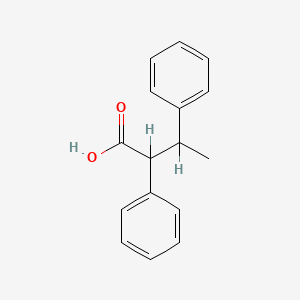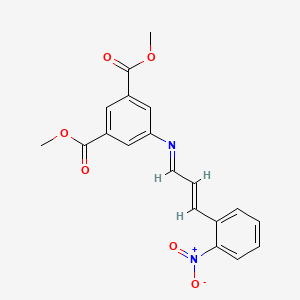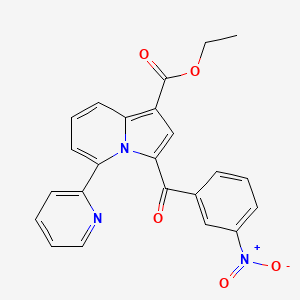
N-(9-Anthracenylmethylene)-4-hydroxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-Anthracenylmethylene)-4-hydroxyaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an anthracene moiety linked to a hydroxyaniline group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Anthracenylmethylene)-4-hydroxyaniline typically involves the condensation reaction between 9-anthracenecarboxaldehyde and 4-hydroxyaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(9-Anthracenylmethylene)-4-hydroxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted anthracene and hydroxyaniline derivatives.
科学的研究の応用
N-(9-Anthracenylmethylene)-4-hydroxyaniline has several applications in scientific research:
作用機序
The mechanism of action of N-(9-Anthracenylmethylene)-4-hydroxyaniline involves its interaction with molecular targets through its functional groups. The anthracene moiety can intercalate with DNA, while the hydroxyaniline group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to cytostatic effects .
類似化合物との比較
Similar Compounds
- N-(9-Anthracenylmethylene)-3,4-xylidine
- N-(9-Anthracenylmethylene)-4-chloroaniline
- N-(9-Anthracenylmethylene)-2-methyl-5-nitroaniline
Uniqueness
N-(9-Anthracenylmethylene)-4-hydroxyaniline is unique due to the presence of both the anthracene and hydroxyaniline moieties, which confer distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring fluorescence and specific chemical interactions.
特性
CAS番号 |
32745-90-7 |
|---|---|
分子式 |
C21H15NO |
分子量 |
297.3 g/mol |
IUPAC名 |
4-(anthracen-9-ylmethylideneamino)phenol |
InChI |
InChI=1S/C21H15NO/c23-18-11-9-17(10-12-18)22-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14,23H |
InChIキー |
VCUGRJGFYONFQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester](/img/structure/B11955745.png)



![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)


